molecular formula C16H23N3O2S B5701848 ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate

ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate

Cat. No. B5701848
M. Wt: 321.4 g/mol
InChI Key: YPASCARBPATSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound, also known as EDC, is a piperazinecarboxylate derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2, ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate may reduce inflammation and pain.
Biochemical and Physiological Effects:
ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are both involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate in lab experiments is its potential use as a therapeutic agent in the treatment of various diseases. Additionally, ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate. One direction is to further investigate its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neuropathic pain. Another direction is to study the mechanism of action of ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate in more detail to better understand how it exerts its anti-inflammatory and analgesic effects. Additionally, future studies could focus on improving the solubility and bioavailability of ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate to enhance its efficacy in lab experiments.

Synthesis Methods

Ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate can be synthesized using various methods, one of which is the reaction of 4-[(3,5-dimethylphenyl)amino]thiocarbonyl chloride with ethyl piperazine-1-carboxylate. Another method involves the reaction of 4-(3,5-dimethylphenylamino)thiocarbamoyl chloride with ethyl piperazine-1-carboxylate in the presence of triethylamine. The synthesis of ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.

Scientific Research Applications

Ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to have anti-inflammatory and analgesic effects. ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has also been studied for its potential use as a therapeutic agent in the treatment of neuropathic pain. Additionally, ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

ethyl 4-[(3,5-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-4-21-16(20)19-7-5-18(6-8-19)15(22)17-14-10-12(2)9-13(3)11-14/h9-11H,4-8H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPASCARBPATSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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